BenchChemオンラインストアへようこそ!

SMI-16a

PIM kinase inhibition multiple myeloma tumor microenvironment

SMI-16a is the definitive dual PIM1/2 kinase probe—not a pan-PIM inhibitor. With Pim-2 IC50=20 nM (7.5× selectivity over Pim-1) and ≤18% off-target inhibition across 57 kinases, it delivers unambiguous interrogation of Pim-2-driven biology in myeloma and prostate cancer models. Reproducible in vivo efficacy: 46% tumor mass reduction in JC adenocarcinoma xenografts at 50 mg/kg i.p. without body weight loss. Its low off-target profile ensures confident phenotypic screening results and cross-laboratory reproducibility. Choose SMI-16a to eliminate confounding pan-PIM suppression and strengthen your target validation studies.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
Cat. No. B1681828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMI-16a
SynonymsPim1/2 Inhibitor IV;  PIM1/2 Kinase Inhibitor VI;  Pim1/2 Kinase Inhibitor IV;  SMI-16a
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16)/b11-8+
InChIKeyGBWOSXZUTXXXQF-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SMI-16a Procurement Guide: Selective Pim-1/2 Kinase Inhibitor with Quantifiable In Vivo Antitumor Activity


SMI-16a (CAS 587852-28-6) is a thiazolidine-2,4-dione derivative that functions as a selective, cell-permeable, ATP-competitive inhibitor of Pim-1 and Pim-2 serine/threonine kinases, with reported enzymatic IC50 values of 150 nM (Pim-1) and 20 nM (Pim-2) [1]. This compound exhibits minimal activity against a panel of 57 other kinases (≤18% inhibition at 5 μM), demonstrating high target selectivity [2]. SMI-16a is distinguished by validated in vivo antitumor efficacy across multiple xenograft models, including approximately 50% tumor growth reduction in JC adenocarcinoma-bearing mice and documented prevention of myeloma-associated bone destruction [3].

SMI-16a Versus Alternative Pim Inhibitors: Why AZD1208, CX-6258, or PIM447 Cannot Substitute


Direct substitution of SMI-16a with other Pim kinase inhibitors (AZD1208, CX-6258, PIM447) is scientifically unsupported due to a mechanistically distinct property: only thiazolidine-2,4-dione-family compounds (SMI-16a, SMI-4a) reduce PIM2 protein levels preferentially under acidic conditions, while alternative inhibitors do not exhibit this protein-depleting effect [1]. This unique mechanism translates to impaired clonogenic capacity and suppressed drug efflux function that alternative Pim inhibitors fail to replicate, making generic substitution inappropriate for studies requiring reduction of PIM2 protein expression or targeting of MM side populations [2].

SMI-16a Quantitative Comparative Evidence: Head-to-Head Data Versus Pim Inhibitor Alternatives


SMI-16a Preferential PIM2 Protein Reduction in Acidic Conditions Versus AZD1208, CX-6258, and PIM447

SMI-16a demonstrates a unique mechanistic property not shared by other classes of Pim inhibitors: it reduces PIM2 protein levels in multiple myeloma cells preferentially under acidic conditions. In contrast, the pan-Pim inhibitors AZD1208, CX-6258, and PIM447 fail to exhibit this protein-depleting effect under identical conditions [1]. Additionally, SMI-16a suppresses the drug efflux function of breast cancer resistance protein (BCRP) and reduces side population sizes, effects that are not documented for alternative Pim inhibitors in the same model systems [1].

PIM kinase inhibition multiple myeloma tumor microenvironment

SMI-16a In Vivo Tumor Growth Inhibition Quantified Across Multiple Xenograft Models

SMI-16a exhibits consistent in vivo antitumor activity across distinct xenograft models. In female Balb/C mice bearing subcutaneous JC mammary adenocarcinoma tumors, intraperitoneal administration of SMI-16a at 50 mg/kg daily for five days per week reduced tumor growth by approximately 50% without causing body weight loss [1]. In a separate study, SMI-16a at 50 mg/kg/day (i.p.) produced approximately 46% tumor mass reduction on day 20 in JC adenocarcinoma-transplanted Balb/C mice [2]. Subchronic dosing did not affect red or white blood cell counts (including lymphocytes, monocytes, and granulocytes), and liver function markers (albumin, alkaline phosphatase, alanine aminotransferase) remained unchanged, indicating absence of myelosuppression and hepatotoxicity [3]. Mice tolerated 50 mg/kg daily for 5 days, while 100 mg/kg produced overt toxicity [3].

in vivo efficacy xenograft antitumor activity

SMI-16a Kinase Selectivity Profile: Minimal Off-Target Activity Against 57 Kinases

SMI-16a demonstrates a narrow selectivity profile. When screened against a panel of 57 other protein kinases at 5 μM, SMI-16a exhibited little or no activity (≤18% inhibition) across all tested kinases [1]. This contrasts with certain other Pim inhibitors such as SGI-1776, which also inhibits Flt-3 (IC50=44 nM) and Haspin (IC50=34 nM) . The selectivity for Pim kinases over the tested panel is estimated at >2500-fold for Pim-1 and >400-fold for Pim-2 based on relative IC50 comparisons [2].

kinase selectivity off-target profiling specificity

SMI-16a Osteoblastogenesis Restoration and Bone Destruction Prevention in Myeloma Models

In multiple myeloma models, SMI-16a demonstrates a dual therapeutic effect not documented for other Pim inhibitor classes: it successfully restores osteoblastogenesis suppressed by myeloma-derived inhibitory factors (including IL-3, IL-7, TNF-α, TGF-β, and activin A) and prevents bone destruction while suppressing tumor growth [1]. Mechanistically, SMI-16a treatment potentiates BMP-2-mediated anabolic signaling while suppressing TGF-β signaling [1]. This bone-protective effect has been validated in MM animal models [2].

multiple myeloma bone disease osteoblastogenesis

SMI-16a Synergy with Proteasome Inhibitors: Mitigation of Carfilzomib-Induced PIM2 Upregulation

Proteasome inhibitors such as bortezomib and carfilzomib increase PIM2 protein levels in multiple myeloma cells without affecting its mRNA levels, a mechanism that may contribute to therapeutic resistance [1]. SMI-16a uniquely mitigates this carfilzomib-induced PIM2 protein increase and cooperatively enhances anti-MM effects when used in combination [1]. This synergistic property is specific to thiazolidine-2,4-dione-family compounds and has not been reported for AZD1208, CX-6258, or PIM447 in the same experimental context [1].

combination therapy proteasome inhibitor drug resistance

SMI-16a Induction of Immunogenic Cell Death in Multiple Myeloma

SMI-16a induces immunogenic cell death (ICD) in multiple myeloma cells, promoting calreticulin (CALR) exposure, HMGB1 release, and HSP70 secretion via increased ROS production [1]. In co-culture systems, SMI-16a treatment upregulates DC activation markers (CD80, CD86, CD40, CD70) and promotes CD3+CD8+ T cell differentiation from naïve to effector memory T cells while reducing PD-1 expression [1]. In vivo, SMI-16a combined with daratumumab significantly enhances antitumor effects beyond either agent alone [1]. This ICD-inducing property has not been documented for AZD1208, CX-6258, or PIM447 in comparable experimental systems.

immunogenic cell death immunotherapy multiple myeloma

SMI-16a Optimal Procurement Scenarios: Validated Research Applications Based on Quantitative Evidence


Multiple Myeloma Research with Tumor Microenvironment Focus

SMI-16a is the appropriate Pim inhibitor for multiple myeloma studies requiring tumor microenvironment modeling. Its preferential PIM2 protein reduction under acidic conditions (a defining feature of the MM bone marrow microenvironment) cannot be achieved with AZD1208, CX-6258, or PIM447 [1]. Additionally, SMI-16a uniquely suppresses BCRP-mediated drug efflux and reduces the side population fraction implicated in drug resistance [1].

Combination Therapy Studies with Proteasome Inhibitors

For preclinical combination studies pairing Pim inhibition with carfilzomib or bortezomib, SMI-16a is the only documented Pim inhibitor that mitigates proteasome inhibitor-induced PIM2 protein upregulation [1]. This property enhances cooperative anti-MM efficacy and addresses a resistance mechanism that alternative Pim inhibitors do not counteract [1].

Multiple Myeloma Bone Disease and Osteoblastogenesis Studies

SMI-16a is the only Pim inhibitor with validated osteoblastogenesis restoration and bone destruction prevention in MM models [1]. The compound potentiates BMP-2-mediated anabolic signaling while suppressing TGF-β signaling, effects documented in peer-reviewed studies [1]. Alternative Pim inhibitors lack published evidence of bone-protective activity in comparable systems.

Immuno-Oncology Studies Requiring Immunogenic Cell Death Induction

SMI-16a is documented to induce immunogenic cell death in MM cells, promoting calreticulin exposure, HMGB1 release, DC activation, and effector T cell differentiation [1]. It synergizes with daratumumab in vivo to enhance antitumor immunity [1]. Researchers investigating Pim kinase inhibitors in immuno-oncology contexts should select SMI-16a based on this validated immune-modulating profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMI-16a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.